molecular formula C14H10Cl3NO4S B14358356 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide CAS No. 90807-14-0

2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide

Cat. No.: B14358356
CAS No.: 90807-14-0
M. Wt: 394.7 g/mol
InChI Key: HVVKTEKBDCZCQY-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of chloro, methoxy, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. The process may include:

    Chlorination: Introduction of chlorine atoms to the benzene ring through electrophilic aromatic substitution.

    Methoxylation: Introduction of a methoxy group (-OCH₃) via nucleophilic substitution.

    Sulfonamidation: Formation of the sulfonamide group (-SO₂NH₂) through the reaction of sulfonyl chlorides with amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination, methoxylation, and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic and nucleophilic substitution reactions due to the presence of chloro and methoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Substitution: Chlorine (Cl₂), sulfuric acid (H₂SO₄)

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃)

    Oxidation: Potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Coupling: Palladium catalysts (Pd), boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2,3-dichlorobenzoyl)benzene-1-sulfonamide
  • 2-Chloro-5-(4-methoxybenzoyl)benzene-1-sulfonamide
  • 2-Chloro-5-(2,3-dichloro-4-methoxyphenyl)benzene-1-sulfonamide

Uniqueness

2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications.

Properties

CAS No.

90807-14-0

Molecular Formula

C14H10Cl3NO4S

Molecular Weight

394.7 g/mol

IUPAC Name

2-chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzenesulfonamide

InChI

InChI=1S/C14H10Cl3NO4S/c1-22-10-5-3-8(12(16)13(10)17)14(19)7-2-4-9(15)11(6-7)23(18,20)21/h2-6H,1H3,(H2,18,20,21)

InChI Key

HVVKTEKBDCZCQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

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